4-(Trifluoromethoxy)phenylboronic acid mida ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Trifluoromethoxy)phenylboronic acid mida ester: is a boronic acid derivative that is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds. The presence of the trifluoromethoxy group enhances its chemical properties, making it suitable for various applications in scientific research and industrial processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)phenylboronic acid mida ester typically involves the reaction of 4-(Trifluoromethoxy)phenylboronic acid with methylimindodiacetic acid (MIDA). The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization or chromatography to obtain the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反応の分析

Types of Reactions: 4-(Trifluoromethoxy)phenylboronic acid mida ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Reagents: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), aryl or vinyl halide.

Major Products: The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

作用機序

The mechanism of action of 4-(Trifluoromethoxy)phenylboronic acid mida ester in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium center.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.

類似化合物との比較

- Phenylboronic acid mida ester

- 2-Chlorophenylboronic acid mida ester

- 2-Bromophenylboronic acid mida ester

- 4-Biphenylboronic acid mida ester

- 2,3-Dichloropyridine-4-boronic acid mida ester

- 2,6-Difluorophenylboronic acid mida ester

- 4-Methoxyphenylboronic acid mida ester

- 4-Cyanophenylboronic acid mida ester

- 4-Fluorophenylboronic acid mida ester

- 4-Iodophenylboronic acid mida ester

Uniqueness: The presence of the trifluoromethoxy group in 4-(Trifluoromethoxy)phenylboronic acid mida ester imparts unique electronic properties, enhancing its reactivity and stability compared to other boronic acid esters. This makes it particularly useful in reactions requiring high selectivity and efficiency .

生物活性

4-(Trifluoromethoxy)phenylboronic acid MIDA ester is a compound of significant interest in medicinal chemistry and drug development due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

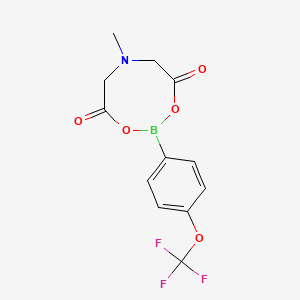

The chemical structure of this compound can be represented as follows:

This compound features a trifluoromethoxy group, which enhances its electrophilic character, making it suitable for various chemical reactions, including Suzuki-Miyaura coupling.

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound across multiple domains:

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines, particularly in triple-negative breast cancer (TNBC). For example, it exhibited an IC50 value of 0.126 μM against the MDA-MB-231 TNBC cell line, indicating potent antiproliferative effects while demonstrating significantly lower toxicity towards non-cancerous cells like MCF10A .

- Antimicrobial Properties : In vitro studies have evaluated the antimicrobial activity of related phenylboronic acids. While this compound itself has not shown significant antibacterial activity, other isomers have been assessed for their effectiveness against Gram-positive and Gram-negative bacteria .

- Mechanism of Action : The compound's mechanism involves the inhibition of key enzymes such as matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in cancer metastasis. This inhibition suggests a potential role in preventing tumor spread .

Table 1: Summary of Biological Activities

Detailed Findings from Recent Research

- Anticancer Studies : A study demonstrated that treatment with this compound significantly inhibited lung metastasis in a mouse model inoculated with MDA-MB-231 cells. The treatment resulted in reduced metastatic nodules over a 30-day period .

- Pharmacokinetic Properties : Research indicates that modifications to the boronic acid structure can enhance metabolic stability and solubility, impacting the overall pharmacokinetic profile. For instance, derivatives with methoxy groups showed improved activity compared to those with trifluoromethyl substitutions .

- Binding Affinity Studies : Binding studies have revealed that ortho-substituted phenylboronic acids exhibit unique interactions with carbohydrates, suggesting potential applications in diabetes diagnostics through selective binding to D-glucose over D-fructose .

特性

IUPAC Name |

6-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BF3NO5/c1-17-6-10(18)21-13(22-11(19)7-17)8-2-4-9(5-3-8)20-12(14,15)16/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYSZTIHQKNLDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BF3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。